molecular formula C22H20N2OS B14519029 2-Benzyl-5,6-diphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol CAS No. 62625-52-9

2-Benzyl-5,6-diphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol

Cat. No.: B14519029
CAS No.: 62625-52-9
M. Wt: 360.5 g/mol
InChI Key: TYZPMYCETXJROG-UHFFFAOYSA-N
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Description

2-Benzyl-5,6-diphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol is a heterocyclic compound that contains a thiadiazine ring

Preparation Methods

The synthesis of 2-Benzyl-5,6-diphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol typically involves the reaction of benzylamine with diphenylthiocarbazone under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazine ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

2-Benzyl-5,6-diphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Benzyl-5,6-diphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-5,6-diphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

2-Benzyl-5,6-diphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol can be compared with other similar compounds, such as:

    2-Benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)oxazine: This compound has a similar structure but contains an oxazine ring instead of a thiadiazine ring.

    2-Benzyl-5,6-diphenyl-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of a thiadiazine ring.

The uniqueness of this compound lies in its specific ring structure and the presence of both benzyl and diphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

62625-52-9

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

2-benzyl-5,6-diphenyl-4,6-dihydro-1,3,4-thiadiazin-5-ol

InChI

InChI=1S/C22H20N2OS/c25-22(19-14-8-3-9-15-19)21(18-12-6-2-7-13-18)26-20(23-24-22)16-17-10-4-1-5-11-17/h1-15,21,24-25H,16H2

InChI Key

TYZPMYCETXJROG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(C(S2)C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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